molecular formula C8H17N B1451331 1-(2,2-Diethylcyclopropyl)methanamine CAS No. 802822-86-2

1-(2,2-Diethylcyclopropyl)methanamine

Cat. No. B1451331
M. Wt: 127.23 g/mol
InChI Key: ZNEANLRFEOLEAL-UHFFFAOYSA-N
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Description

“1-(2,2-Diethylcyclopropyl)methanamine” is a chemical compound with the empirical formula C8H17N . It has a molecular weight of 127.23 . This compound is used in diverse scientific research due to its unique properties.


Molecular Structure Analysis

The SMILES string for “1-(2,2-Diethylcyclopropyl)methanamine” is NCC1C(CC)(CC)C1 . The InChI key is ZNEANLRFEOLEAL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(2,2-Diethylcyclopropyl)methanamine” is a solid compound . It has a molecular weight of 127.23 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides : New derivatives of (1-phenylcyclopentyl)methanamine were synthesized, which are related to 1-(2,2-Diethylcyclopropyl)methanamine, showcasing a method to create compounds with potential biological activity (Aghekyan et al., 2013).

  • Antiviral Activity Evaluation of Aminoadamantane Derivatives : Research involving spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, closely related to the chemical structure of 1-(2,2-Diethylcyclopropyl)methanamine, demonstrated antiviral properties, particularly against influenza A virus (Kolocouris et al., 1994).

  • 1-Methylcyclopropene as a Plant Growth Regulator : Studies on 1-methylcyclopropene, which shares a cyclopropyl group with 1-(2,2-Diethylcyclopropyl)methanamine, highlighted its role in inhibiting ethylene action in plants and its implications for fruit and vegetable preservation (Blankenship & Dole, 2003).

Pharmacological Studies

  • Novel Serotonin 5-HT1A Receptor-Biased Agonists : The discovery of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with high affinity for serotonin receptors, exhibiting potential as drug candidates for central nervous system pathologies, suggests a similar potential for related compounds like 1-(2,2-Diethylcyclopropyl)methanamine (Sniecikowska et al., 2020).

Applications in Material Science and Biochemistry

  • Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane : This research on the synthesis of BCP benzylamine derivatives, a key scaffold in medicinal chemistry, underscores the importance of cyclopropyl groups, similar to those in 1-(2,2-Diethylcyclopropyl)methanamine, in creating bioactive molecules (Shelp & Walsh, 2018).

Safety And Hazards

The safety information available indicates that “1-(2,2-Diethylcyclopropyl)methanamine” is classified under Acute Tox. 4 Oral hazard classification . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

(2,2-diethylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8(4-2)5-7(8)6-9/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEANLRFEOLEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1CN)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660735
Record name 1-(2,2-Diethylcyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethylcyclopropyl)methanamine

CAS RN

802822-86-2
Record name 1-(2,2-Diethylcyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-Diethylcyclopropyl)methanamine
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1-(2,2-Diethylcyclopropyl)methanamine
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1-(2,2-Diethylcyclopropyl)methanamine
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Reactant of Route 6
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